(S)-2-(Fmoc-amino)heptanoic acid
Overview
Description
(S)-2-(Fmoc-amino)heptanoic acid is a derivative of heptanoic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular choice for protecting amino acids because it can be easily removed under mild conditions, making it ideal for solid-phase peptide synthesis.
Scientific Research Applications
(S)-2-(Fmoc-amino)heptanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, facilitating the study of their structure and function.
Biology: Employed in the development of peptide-based probes and sensors for biological assays.
Medicine: Utilized in the design of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and coatings
Mechanism of Action
Target of Action
(S)-2-(Fmoc-amino)heptanoic acid, also known as Heptanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2S)-, is a modified amino acid. Fmoc-modified amino acids are known to possess eminent self-assembly features , suggesting that they may interact with a variety of cellular components.
Mode of Action
The mode of action of this compound is primarily through its inherent hydrophobicity and aromaticity, which promote the association of building blocks . This suggests that the compound may interact with its targets by integrating into structures and influencing their assembly.
Biochemical Pathways
The compound’s ability to promote the association of building blocks suggests that it may influence a variety of biochemical pathways, particularly those involving the assembly of complex structures .
Pharmacokinetics
The compound’s hydrophobicity and aromaticity suggest that it may have unique pharmacokinetic properties, potentially influencing its bioavailability .
Result of Action
Given the compound’s ability to promote the association of building blocks , it may influence the structure and function of various cellular components.
Action Environment
The compound’s hydrophobicity and aromaticity suggest that it may be influenced by the hydrophobicity and ph of its environment .
Future Directions
The future directions of “(S)-2-(Fmoc-amino)heptanoic acid” could involve its use in the synthesis of PROTACs and other pharmaceutical intermediates . Its self-assembly features and potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety could also be explored further .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Fmoc-amino)heptanoic acid typically involves the protection of the amino group of heptanoic acid with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification systems allows for the efficient production of this compound. The availability of highly pure and inexpensive Fmoc amino acids bearing orthogonal side chain protecting groups has contributed to its wide adoption in both academia and industry .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Fmoc-amino)heptanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids.
Substitution Reactions: The compound can undergo substitution reactions where the Fmoc group is replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Substitution: Various nucleophiles can be used to replace the Fmoc group under appropriate conditions.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as one of the residues.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Boc-amino)heptanoic acid: Uses a t-butyloxycarbonyl (Boc) group for protection.
(S)-2-(Cbz-amino)heptanoic acid: Uses a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
(S)-2-(Fmoc-amino)heptanoic acid is unique due to the ease of removal of the Fmoc group under mild conditions, which minimizes side reactions and epimerization. This makes it a preferred choice for solid-phase peptide synthesis compared to Boc and Cbz-protected amino acids .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEDZIUESKRBOW-FQEVSTJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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